molecular formula C10H8BrN3O B8658994 3-Bromo-1-methyl-5-(pyrazin-2-yl)pyridin-2(1H)-one CAS No. 89996-14-5

3-Bromo-1-methyl-5-(pyrazin-2-yl)pyridin-2(1H)-one

Cat. No. B8658994
M. Wt: 266.09 g/mol
InChI Key: WMTGHAWPHKEROK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04432979

Procedure details

2.5 ml of bromine are added to a solution of 1-methyl-5-(2-pyrazinyl)-2-pyridone (3.5 g) in glacial acetic acid (150 ml). The reaction mixture is filtered and the filtered solid washed with glacial acetic acid. The filtrate is evaporated in vacuum and the oily residue treated with aqueous sodium bisulfate. The filtered solid is suspended in 250 ml of distilled H2O to which has been added 7 g of sodium bisulfate. A solution of saturated potassium carbonate is added to the suspension to bring the pH back to 6.4. The resulting solid is filtered, washed with H2O and air dried. The same sodium bisulfate procedure is followed with the oily residue obtained from the evaporated filtrate. The solids are combined, recrystallized from isopropanol with decolorizing charcoal added and filtered off hot. The recrystallized solid is suspended in 50 ml of H2O containing 10 g of sodium bisulfate and stirred overnight. The suspended solid is filtered and washed with distilled H2O, recrystallized from isopropanol, filtered, washed with ether and air dried, resulting in the desired 3-bromo-1-methyl-5-(2-pyrazinyl)-2-pyridone, M.P. 196°-197° C.
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]Br.[CH3:3][N:4]1[CH:9]=[C:8]([C:10]2[CH:15]=[N:14][CH:13]=[CH:12][N:11]=2)[CH:7]=[CH:6][C:5]1=[O:16]>C(O)(=O)C>[Br:1][C:6]1[C:5](=[O:16])[N:4]([CH3:3])[CH:9]=[C:8]([C:10]2[CH:15]=[N:14][CH:13]=[CH:12][N:11]=2)[CH:7]=1

Inputs

Step One
Name
Quantity
2.5 mL
Type
reactant
Smiles
BrBr
Name
Quantity
3.5 g
Type
reactant
Smiles
CN1C(C=CC(=C1)C1=NC=CN=C1)=O
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered
WASH
Type
WASH
Details
the filtered solid washed with glacial acetic acid
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated in vacuum
ADDITION
Type
ADDITION
Details
the oily residue treated with aqueous sodium bisulfate
ADDITION
Type
ADDITION
Details
has been added 7 g of sodium bisulfate
ADDITION
Type
ADDITION
Details
A solution of saturated potassium carbonate is added to the suspension
FILTRATION
Type
FILTRATION
Details
The resulting solid is filtered
WASH
Type
WASH
Details
washed with H2O and air
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
obtained from the evaporated filtrate
CUSTOM
Type
CUSTOM
Details
recrystallized from isopropanol with decolorizing charcoal
ADDITION
Type
ADDITION
Details
added
FILTRATION
Type
FILTRATION
Details
filtered off hot
FILTRATION
Type
FILTRATION
Details
The suspended solid is filtered
WASH
Type
WASH
Details
washed with distilled H2O
CUSTOM
Type
CUSTOM
Details
recrystallized from isopropanol
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with ether and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C(N(C=C(C1)C1=NC=CN=C1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.